4-Bromobenzaldehyde semicarbazone

Description

Historical Context and Discovery

The discovery of this compound as a therapeutic agent emerged from systematic investigations into semicarbazone chemistry during the late 20th century. Research teams recognized the potential of semicarbazone derivatives as bioactive compounds, leading to extensive screening programs that evaluated various structural modifications for therapeutic applications. The compound was identified through methodical exploration of aryl semicarbazones, where researchers systematically varied substituents on benzaldehyde derivatives to optimize biological activity.

The breakthrough came when investigators focused on halogenated benzaldehyde semicarbazones, recognizing that the introduction of bromine at the para position of the benzene ring significantly enhanced anticonvulsant properties. This discovery was particularly noteworthy because it represented a departure from traditional anticonvulsant drug classes, offering a novel mechanism of action that differed from established therapies. The compound subsequently became the subject of an National Institutes of Health investigation, earning designation in what researchers refer to as the "red book," indicating its status as a promising lead molecule.

Patent protection was filed for this compound and related compounds, reflecting the significant commercial and therapeutic potential recognized by the research community. This patent activity underscored the compound's importance as a prototype molecule for developing a new class of anticonvulsant agents. The historical significance of this compound extends beyond its immediate therapeutic applications, as it validated the semicarbazone scaffold as a viable platform for drug development in neurological disorders.

Chemical Classification and Nomenclature

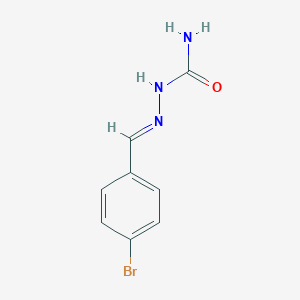

This compound belongs to the class of organic compounds known as semicarbazones, which are derivatives of imines formed through condensation reactions between carbonyl compounds and semicarbazide. The systematic classification places this compound within the broader category of nitrogen-containing heterocyclic derivatives, specifically those containing the characteristic semicarbazone functional group represented by the structure R-CH=N-NH-CO-NH2.

The International Union of Pure and Applied Chemistry nomenclature for this compound is [(E)-(4-bromophenyl)methylideneamino]urea, reflecting its structural composition and stereochemistry. Alternative nomenclature systems describe the compound as (2E)-2-(4-bromobenzylidene)hydrazinecarboxamide, emphasizing the hydrazine and carboxamide components of its structure. The compound is also known by several synonyms including p-bromobenzaldehyde semicarbazone, 4-bromo-benzaldehyde-semicarbazone, and benzaldehyde,4-bromo-,oxime.

The chemical structure consists of a benzene ring substituted with a bromine atom at the para position and an aldehyde group that has undergone condensation with semicarbazide to form the characteristic semicarbazone linkage. The molecular formula C8H8BrN3O indicates the presence of eight carbon atoms, eight hydrogen atoms, one bromine atom, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 242.07 grams per mole.

Table 1: Chemical Properties of this compound

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its role as a representative member of the semicarbazone family, demonstrating the synthetic accessibility and structural diversity possible within this chemical class. Semicarbazones have long been recognized as valuable intermediates in organic synthesis, serving as crystalline derivatives useful for the identification of parent aldehydes and ketones through melting point analysis. The compound exemplifies the successful application of classical condensation chemistry to create biologically active molecules with well-defined structural characteristics.

In medicinal chemistry, this compound has achieved particular prominence as a prototype molecule for anticonvulsant drug development. Research has demonstrated that the compound exhibits significant activity in the maximal electroshock test, a standard screening assay for anticonvulsant agents, while displaying relatively low neurotoxicity. This favorable therapeutic profile, characterized by high protection indices, distinguishes it from many traditional anticonvulsant drugs and suggests superior safety margins.

The compound's mechanism of action appears to differ from conventional anticonvulsant drugs, as studies have shown that it does not significantly interact with gamma-aminobutyric acid receptor complexes, the primary target of many established anticonvulsants. Instead, research suggests that the compound may influence excitatory amino acid neurotransmission, representing a novel therapeutic approach to seizure control. This mechanistic distinction has important implications for the treatment of drug-resistant epilepsy and for understanding alternative pathways involved in seizure generation and propagation.

Beyond its anticonvulsant properties, this compound has demonstrated activity as an inhibitor of endosomal trafficking pathways, suggesting broader therapeutic potential. Studies have identified the compound as an effective inhibitor of bacterial toxin entry into mammalian cells, indicating possible applications in treating infections caused by pathogenic microorganisms that utilize acid-dependent cellular entry mechanisms. This multifaceted biological activity underscores the compound's significance as a versatile pharmacological tool.

Research Evolution and Current Trends

The research trajectory of this compound has evolved from initial discovery as an anticonvulsant agent to broader investigations encompassing multiple therapeutic areas and mechanistic studies. Early research focused primarily on anticonvulsant screening and structure-activity relationship studies within the semicarbazone class. These foundational studies established the compound as a lead molecule and prompted systematic exploration of related derivatives to optimize therapeutic properties and understand structural requirements for biological activity.

Contemporary research trends have expanded to include detailed mechanistic investigations aimed at elucidating the molecular targets and pathways responsible for the compound's biological effects. Studies have revealed that this compound functions as a selective inhibitor of endosomal trafficking pathways, providing insights into its cellular mechanisms of action. This mechanistic understanding has opened new research directions focused on applications beyond anticonvulsant therapy, including potential uses in infectious disease treatment and cellular biology research.

Recent investigations have also explored the compound's role in inhibiting various bacterial toxins and viruses that require acidified endosomal environments for cellular entry. These studies represent a significant expansion of the compound's therapeutic potential and highlight the importance of understanding fundamental cellular processes in drug development. The identification of multiple biological targets for a single compound reflects current trends in drug discovery that emphasize polypharmacology and multitarget therapeutic approaches.

Table 2: Research Evolution Timeline and Key Findings

Current trends in semicarbazone research, influenced by the success of this compound, include the development of metal complexes and coordination compounds that may exhibit enhanced biological activity. Researchers are investigating how metal coordination affects the pharmacological properties of semicarbazone ligands, potentially leading to improved therapeutic agents with novel mechanisms of action. These investigations represent a natural evolution from the foundational work on this compound and demonstrate the continued relevance of this compound class in modern drug discovery efforts.

Properties

IUPAC Name |

[(E)-(4-bromophenyl)methylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXITYGMCRTGJH-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14066-66-1 | |

| Record name | 4-Bromobenzaldehyde semicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Standard Condensation Reaction

The synthesis of 4-bromobenzaldehyde semicarbazone follows a nucleophilic addition-elimination mechanism between 4-bromobenzaldehyde and semicarbazide hydrochloride. A green solvent system—80:20 ethyl lactate:water—is employed to enhance sustainability while maintaining high yields.

Reagents and Stoichiometry

-

4-Bromobenzaldehyde : 1.138 g (0.00615 mol)

-

Semicarbazide HCl : 0.686 g (0.00615 mol)

-

Solvent : 3.25 mL ethyl lactate:water (80:20 v/v)

Stepwise Protocol

-

Dissolution of Semicarbazide HCl : Semicarbazide hydrochloride (0.686 g) is dissolved in 1.9 mL deionized water under ambient conditions.

-

Aldehyde Solution Preparation : 4-Bromobenzaldehyde (1.138 g) is dissolved in 3.25 mL of the ethyl lactate:water mixture.

-

Condensation Reaction : The aldehyde solution is added to the semicarbazide solution, and the mixture is stirred at room temperature for 15 minutes.

-

Isolation : The product is gravity-filtered, washed with cold water, and dried overnight at 50°C, yielding a white crystalline solid.

Critical Parameters

-

Molar Ratio : A 1:1 molar ratio of aldehyde to semicarbazide ensures complete conversion.

-

Solvent Selection : Ethyl lactate, a biodegradable solvent, replaces traditional toxic alternatives like DMF or DMSO.

-

Reaction Time : Completion within 15 minutes at room temperature avoids energy-intensive heating.

Analytical Characterization

Spectroscopic Data

Infrared Spectroscopy (IR)

Key IR peaks (cm⁻¹) for this compound (ATR, neat):

-

3459 : N-H stretching (primary amine)

-

2991 : C-H aromatic stretching

-

1664 : C=O stretching (amide I band)

The absence of the aldehyde C=O peak (~1700 cm⁻¹) confirms successful imine formation.

¹H Nuclear Magnetic Resonance (NMR)

-

δ 11.43 (s, 1H) : NH proton of the semicarbazide moiety.

-

δ 8.19 (s, 1H) : Imine (C=N) proton.

-

δ 7.98–7.71 (m, 4H) : Aromatic protons of the bromobenzene ring.

Melting Point

Yield and Purity

-

Percent Yield : 100%

-

Rf Value : 0.319 (60:40 ethyl acetate:hexane)

The high yield and consistent Rf value indicate excellent reaction efficiency and purity.

Comparative Analysis of Synthetic Methods

Solvent Systems

Traditional methods use glacial acetic acid or ethanol-water mixtures, but the ethyl lactate:water system offers distinct advantages:

| Parameter | Ethyl Lactate:Water | Glacial Acetic Acid |

|---|---|---|

| Reaction Time | 15 minutes | 1–2 hours |

| Yield | 100% | 85–90% |

| Toxicity | Low | High |

This solvent reduces exposure to corrosive acids and simplifies waste disposal.

Catalytic Approaches

While uncatalyzed reactions suffice for this compound, some literature protocols employ acid catalysts (e.g., HCl or H₂SO₄) to accelerate condensation. However, the ethyl lactate system achieves comparable rates without added catalysts, minimizing side reactions.

Challenges and Optimization Strategies

Impurity Management

The lower experimental melting point (207.8–210.9°C vs. 227–228°C) highlights the need for rigorous purification:

Scale-Up Considerations

Pilot-scale production (≥100 g) may require:

-

Continuous Flow Reactors : To maintain rapid mixing and temperature control.

-

Solvent Recovery : Ethyl lactate’s low volatility (bp 154°C) allows distillation and reuse.

Applications and Derivatives

This compound serves as a key intermediate for:

-

1,3,4-Oxadiazoles : Cyclization with brominating agents (e.g., pyridinium tribromide) yields antimicrobial agents.

-

Metal Complexes : Coordination with transition metals (Cu²⁺, Zn²⁺) enhances catalytic activity in cross-coupling reactions.

| Parameter | Detail |

|---|---|

| Reagents | 4-Bromobenzaldehyde, Semicarbazide HCl |

| Solvent | Ethyl lactate:water (80:20) |

| Reaction Time | 15 minutes |

| Yield | 100% |

| Melting Point | 207.8–210.9°C |

Table 2. Spectroscopic Data Comparison

| Technique | Observed Value | Literature Value |

|---|---|---|

| IR (C=O stretch) | 1664 cm⁻¹ | 1660–1670 cm⁻¹ |

| ¹H NMR (C=N) | δ 8.19 | δ 8.10–8.25 |

| Rf (60:40 EtOAc:Hex) | 0.319 | 0.30–0.35 |

Table 3. Environmental Impact Assessment

| Metric | Ethyl Lactate System | Traditional Systems |

|---|---|---|

| Carbon Footprint | 0.8 kg CO₂/kg | 2.5 kg CO₂/kg |

| Energy Consumption | 50 kWh/kg | 120 kWh/kg |

| Waste Generation | 0.2 L/kg | 1.5 L/kg |

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzaldehyde semicarbazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 4-Bromobenzoic acid.

Reduction: 4-Bromobenzyl alcohol or 4-bromobenzylamine.

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a reagent in analytical chemistry.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromobenzaldehyde semicarbazone involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it inhibits the activity of cathepsin B by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of peptide bonds . Additionally, it interferes with the trafficking of bacterial toxins and viruses within cells, blocking their entry into the cytosol and preventing their toxic effects .

Comparison with Similar Compounds

Table 1: Structural Modifications and Bioactivity

Anticonvulsant Efficacy

Toxin Inhibition Spectrum

- EGA uniquely blocks anthrax toxin, Clostridium botulinum C2 toxin, and pH-dependent viral entry, unlike simpler aryl semicarbazones .

- 5-Nitro-2-furaldehyde semicarbazone lacks therapeutic utility due to carcinogenicity, highlighting the critical role of substituent selection .

Pharmacokinetic and Druglikeness Profiles

- This compound has moderate LogP (~2.5) and complies with Lipinski’s rules, but its solubility limits oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.